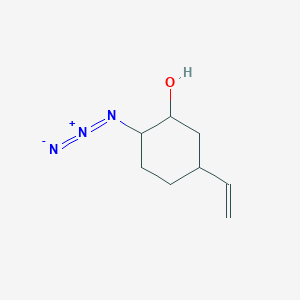![molecular formula C16H15NO2 B14422361 (2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one CAS No. 86967-22-8](/img/structure/B14422361.png)
(2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one is an organic compound with a complex structure that includes both aromatic and imino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one typically involves the condensation of 2-methoxyaniline with benzaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction will produce amines.
Applications De Recherche Scientifique
(2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the aromatic rings may participate in π-π interactions with other aromatic compounds, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-2-[(2-Hydroxyphenyl)imino]-1-phenylpropan-1-one
- (2E)-2-[(2-Chlorophenyl)imino]-1-phenylpropan-1-one
- (2E)-2-[(2-Nitrophenyl)imino]-1-phenylpropan-1-one
Uniqueness
(2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one is unique due to the presence of the methoxy group, which can influence its reactivity and interactions. The methoxy group can donate electron density through resonance, potentially enhancing the compound’s stability and reactivity in certain reactions.
Propriétés
| 86967-22-8 | |
Formule moléculaire |
C16H15NO2 |
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
2-(2-methoxyphenyl)imino-1-phenylpropan-1-one |
InChI |
InChI=1S/C16H15NO2/c1-12(16(18)13-8-4-3-5-9-13)17-14-10-6-7-11-15(14)19-2/h3-11H,1-2H3 |
Clé InChI |
PFPPUHKJTWOOHQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC1=CC=CC=C1OC)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(E)-[(2-Bromophenyl)methylidene]amino}-4-nitrophenol](/img/no-structure.png)

![2,4-dibromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol](/img/structure/B14422314.png)

![1-Azetidinesulfonic acid, 2-oxo-3-[(phenylacetyl)amino]-, (3S)-](/img/structure/B14422370.png)

